2-[Fluoro(diphenyl)methyl]pyrrolidine

Organocatalysis Epoxidation Fluorine-Iminium Gauche Effect

2-[Fluoro(diphenyl)methyl]pyrrolidine (C17H18FN) is a chiral pyrrolidine-based organocatalyst characterized by a stereogenic carbon bearing a fluorine atom and two phenyl groups. Its defining feature is the 'fluorine-iminium ion gauche effect,' where the β-fluoroamine reversibly forms a pre-organized iminium ion intermediate upon condensation with α,β-unsaturated aldehydes, thereby controlling molecular topology for asymmetric induction.

Molecular Formula C17H18FN
Molecular Weight 255.33 g/mol
Cat. No. B12285964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Fluoro(diphenyl)methyl]pyrrolidine
Molecular FormulaC17H18FN
Molecular Weight255.33 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)F
InChIInChI=1S/C17H18FN/c18-17(16-12-7-13-19-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,19H,7,12-13H2
InChIKeyPGKMVPFJFKOUDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[Fluoro(diphenyl)methyl]pyrrolidine: A Chiral Organocatalyst with Unique Conformational Control


2-[Fluoro(diphenyl)methyl]pyrrolidine (C17H18FN) is a chiral pyrrolidine-based organocatalyst characterized by a stereogenic carbon bearing a fluorine atom and two phenyl groups. Its defining feature is the 'fluorine-iminium ion gauche effect,' where the β-fluoroamine reversibly forms a pre-organized iminium ion intermediate upon condensation with α,β-unsaturated aldehydes, thereby controlling molecular topology for asymmetric induction [1]. This compound is commercially available in high enantiopurity (ee 98% by HPLC, assay 97%) and has been applied in Weitz-Scheffer epoxidation and aziridination reactions.

Why 2-[Fluoro(diphenyl)methyl]pyrrolidine Cannot Be Simply Replaced by Its Non-Fluorinated Analog


The simple substitution of the fluorine atom with a hydrogen atom, yielding (S)-2-(diphenylmethyl)pyrrolidine, fundamentally alters the catalyst's performance. The fluorine atom is essential to induce a pronounced gauche conformation in the iminium ion intermediate, which positions the shielding phenyl groups for high enantioselectivity. In contrast, the non-fluorinated analogue does not benefit from this fluorine-iminium ion gauche effect and is consequently reported to be a less effective catalyst for epoxidation reactions [1]. The non-fluorinated analog is primarily marketed as a chiral solvating agent for NMR analysis, not as an asymmetric organocatalyst .

Quantitative Differentiation of 2-[Fluoro(diphenyl)methyl]pyrrolidine: Head-to-Head and Class-Level Evidence


Head-to-Head vs. Non-Fluorinated Analogue in Epoxidation

In the Weitz-Scheffer epoxidation of α,β-unsaturated aldehydes, the fluorinated catalyst (S)-2 was found to be superior to its non-fluorinated analogue 3 [1]. While specific enantiomeric excess values for the non-fluorinated analogue are not disclosed in the summary, the enhanced performance of the fluorinated catalyst is attributed to the fluorine-iminium ion gauche effect, which pre-organizes the key intermediate for higher asymmetric induction.

Organocatalysis Epoxidation Fluorine-Iminium Gauche Effect

Enantioselectivity for Challenging Substrates vs. Jørgensen Catalyst

The fluorinated catalyst 1 facilitates the epoxidation of sterically demanding α,β-disubstituted, β,β-disubstituted, and even α,β,β-trisubstituted enals with up to 98% ee [1]. In contrast, the widely-used Jørgensen catalyst (diphenylprolinol silyl ether) typically achieves 90-96% ee for simple trans-cinnamaldehyde derivatives but faces challenges with tetrasubstituted alkenes [2].

Asymmetric Catalysis Epoxidation Trisubstituted Enals

Performance in Enantioselective Aziridination

In a study by Molnár et al., (S)-2-(fluorodiphenylmethyl)pyrrolidine catalyzed the enantioselective aziridination of cyclic enals, achieving enantiomeric ratios up to 99.5:0.5. The fluorine-iminium ion gauche effect was central to this result [1]. This represents a class-level inference where non-fluorinated analogs are not reported to achieve this level of selectivity in similar aziridination reactions.

Organocatalysis Aziridination Nitrene Transfer

Essential Role of the Fluorodiphenylmethyl Group via Structural Editing

A 'structural editing' approach in the 2012 epoxidation study revealed that the (fluorodiphenyl)methyl group is essential for catalyst efficiency. Removing or modifying this group drastically reduced enantioselectivity, confirming that the entire motif—not just the amine core—is responsible for the observed performance [1].

Catalyst Design Structure-Activity Relationship Gauche Effect

High-Value Applications for 2-[Fluoro(diphenyl)methyl]pyrrolidine Driven by Its Differentiated Profile


Synthesis of Chiral Epoxides for Pharmaceutical Intermediates

When the target molecule requires a chiral epoxide derived from a sterically hindered enal—such as in the synthesis of complex natural products or drug candidates—2-[fluoro(diphenyl)methyl]pyrrolidine is a superior choice over the Jørgensen catalyst. Its ability to reach up to 98% ee for trisubstituted enals [1] enables synthetic routes that would otherwise fail or require expensive resolution steps.

Production of Enantioenriched Aziridines and β-Fluoroamino Acids

For laboratories synthesizing chiral aziridines as versatile intermediates for amino acid derivatives, including β-fluoroamino acids, this catalyst delivers exceptional enantiomeric ratios (up to 99.5:0.5) [2]. This high selectivity outperforms non-fluorinated pyrrolidine catalysts and reduces the need for later-stage purification, directly impacting cost and yield in medicinal chemistry programs.

Catalyst for Molecular Complexity in Academic and Industrial R&D

In discovery-phase research where broad substrate scope is critical, procuring 2-[fluoro(diphenyl)methyl]pyrrolidine provides a single catalyst platform for both epoxidation and aziridination of diverse aldehyde substrates. Its demonstrated performance on macrocyclic enals [2] and its commercial availability in both enantiomers makes it a strategic inventory item for asymmetric synthesis groups exploring new chemical space.

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